Thalidomide-5'-O-C6-acid
Description
Properties
Molecular Formula |
C20H22N2O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyheptanoic acid |
InChI |
InChI=1S/C20H22N2O7/c23-16-9-8-15(18(26)21-16)22-19(27)13-7-6-12(11-14(13)20(22)28)29-10-4-2-1-3-5-17(24)25/h6-7,11,15H,1-5,8-10H2,(H,24,25)(H,21,23,26) |
InChI Key |
HTRKTFQTJGMMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Thalidomide 5 O C6 Acid
General Synthetic Strategies for Thalidomide (B1683933) Analogues
The generation of thalidomide analogues involves a variety of synthetic approaches, primarily targeting the N-position of the phthalimide (B116566) ring or the glutarimide (B196013) ring for functionalization. These strategies are foundational to the development of derivatives with tailored properties.
Approaches to N-Substituted Thalidomide Derivatives
The acidic nitrogen of the phthalimide moiety in thalidomide is a common site for substitution. Alkylation of this position can significantly alter the physicochemical properties of the parent molecule. For instance, N-alkylation has been shown to decrease the melting point and alter the solubility of thalidomide. acs.orgresearch-nexus.net The synthesis of N-alkyl analogs can be achieved through various standard alkylation reactions, typically involving the deprotonation of the phthalimide nitrogen followed by reaction with an alkyl halide. acs.orgresearch-nexus.net These modifications can lead to compounds with improved characteristics for specific applications. acs.orgresearch-nexus.net
Esterification and Etherification Techniques for Glutarimide Ring Functionalization
The glutarimide ring of thalidomide offers another key site for chemical modification. nih.gov Hydroxylation of the glutarimide ring, particularly at the 5'-position, yields 5'-hydroxythalidomide, a known metabolite of thalidomide. nih.govnih.govembopress.org This hydroxyl group provides a handle for further derivatization through esterification or etherification.
The synthesis of 5'-hydroxythalidomide itself has been described, providing a crucial intermediate for subsequent functionalization. lumiprobe.com Once obtained, the 5'-hydroxyl group can be subjected to etherification to introduce various side chains. This approach is central to the synthesis of molecules like Thalidomide-5'-O-C6-acid. The reactivity of this hydroxyl group allows for the regioselective introduction of linkers, a key feature in the design of bifunctional molecules. nih.gov
Targeted Synthesis of this compound
The specific synthesis of this compound involves a multi-step process, beginning with the creation of a suitable thalidomide precursor and culminating in the attachment of the C6-acid chain.
Introduction of the Hexyl Chain and Carboxylic Acid Moiety
The synthesis of a thalidomide derivative bearing a carboxylic acid group has been reported in the context of creating affinity-based probes. nih.gov In one such example, a thalidomide derivative with a carboxylic acid group, FR259625, was synthesized and then covalently attached to amino groups on ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads. nih.gov This demonstrates the feasibility of introducing a carboxylic acid functionality that can be used for conjugation.
For this compound, the hexanoic acid chain is typically introduced via Williamson ether synthesis. This involves the reaction of 5'-hydroxythalidomide with a reagent containing a six-carbon chain and a protected carboxylic acid, such as ethyl 6-bromohexanoate. The ester group serves as a protected form of the carboxylic acid, which can be deprotected in a final step.
Regioselective Attachment at the 5'-Oxygen Position of the Glutarimide Ring
Achieving regioselective attachment at the 5'-oxygen is critical. The synthesis of 5'-hydroxythalidomide provides the necessary precursor with the hydroxyl group at the desired position. lumiprobe.com The subsequent O-alkylation reaction with a suitable halo-ester, like ethyl 6-bromohexanoate, proceeds at this hydroxyl group. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity towards the electrophilic alkyl halide. Following the successful attachment of the ester-terminated chain, the terminal ester is hydrolyzed under basic or acidic conditions to yield the final this compound.
Analytical Characterization Techniques for Thalidomide-C6-acid Conjugates
The structural integrity and purity of synthesized Thalidomide-C6-acid conjugates are confirmed using a suite of analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of the final compound and for monitoring the progress of the reaction. research-nexus.netresearchgate.net
Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS/MS), is employed to confirm the molecular weight of the target compound and its fragments, providing definitive evidence of the correct product formation. research-nexus.net Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for elucidating the detailed chemical structure. acs.orgresearch-nexus.net NMR spectra provide information on the connectivity of atoms and the successful incorporation of the C6-acid chain at the 5'-position of the glutarimide ring. For instance, the appearance of new signals corresponding to the hexyl chain protons and the disappearance of the 5'-hydroxyl proton signal in the ¹H NMR spectrum would confirm the successful etherification.
Interactive Table: Synthetic and Analytical Data for Thalidomide Derivatives
| Compound | Synthetic Strategy | Key Intermediates | Analytical Techniques |
|---|---|---|---|
| N-Alkyl Thalidomide Derivatives | N-alkylation of the phthalimide ring | Thalidomide, Alkyl halides | HPLC, Mass Spectrometry, NMR acs.orgresearch-nexus.net |
| 5'-Hydroxythalidomide | Hydroxylation of the glutarimide ring | Thalidomide | HPLC, Mass Spectrometry, NMR lumiprobe.com |
| This compound | O-alkylation of 5'-hydroxythalidomide followed by hydrolysis | 5'-Hydroxythalidomide, Ethyl 6-bromohexanoate | HPLC, Mass Spectrometry, NMR |
| Thalidomide-Amide Conjugates | Amide bond formation from a carboxylic acid derivative | Thalidomide-acid derivative, Amine-containing molecule | HPLC, Mass Spectrometry, NMR nih.gov |
Molecular Interactions and Mechanistic Elucidation of Thalidomide C6 Acid Scaffolds
Cereblon (CRBN) E3 Ubiquitin Ligase as the Primary Molecular Target
Cereblon (CRBN) has been identified as the primary and direct molecular target of thalidomide (B1683933) and its analogs. nih.govcellgs.com CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also includes DDB1, CUL4, and RBX1. researchgate.netfrontiersin.orgelsevierpure.com The binding of thalidomide derivatives to a specific pocket within the C-terminal domain of CRBN is the initiating event for their biological activity. plos.orgnih.gov This interaction does not inhibit the enzyme but rather repurposes its function, a mechanism that has paved the way for the development of targeted protein degradation technologies. nih.govnih.gov
Ligand-Dependent Substrate Receptor Function of CRBN
In its native state, the CRL4^CRBN^ complex ubiquitinates a specific set of endogenous substrates, marking them for proteasomal degradation. However, the binding of a molecular glue like a thalidomide analog to CRBN induces a conformational change in the substrate-binding surface of the protein. nih.govresearchgate.net This allosteric modulation effectively expands the repertoire of proteins that CRBN can recognize, turning it into a ligand-dependent substrate receptor. nih.govnih.gov The altered surface then presents a novel interface for the binding of proteins that are not natural substrates of CRBN, referred to as "neosubstrates." nih.govresearchgate.net The specificity of which neosubstrates are recruited is determined by the chemical structure of the specific thalidomide analog bound to CRBN. jst.go.jp
Mechanism of "Molecular Glue" Activity with CRBN
The term "molecular glue" aptly describes the function of thalidomide and its derivatives in this context. These small molecules act as an adhesive, inducing and stabilizing the interaction between CRBN and a neosubstrate protein that would otherwise not occur. cellgs.comnih.gov This creates a ternary complex consisting of the E3 ligase, the molecular glue, and the target neosubstrate. nih.govnih.gov This proximity, engineered by the molecular glue, allows the E3 ligase to efficiently transfer ubiquitin to the neosubstrate. nih.gov The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. nih.govresearchgate.net
Neosubstrate Selectivity and Degradation Pathways
The therapeutic effects of thalidomide-based molecular glues are directly linked to the specific neosubstrates they target for degradation. The chemical modifications on the thalidomide scaffold, such as the C6-acid linker, can influence this selectivity.
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) Transcription Factors
Two of the most well-characterized neosubstrates of the CRL4^CRBN^ complex in the presence of immunomodulatory drugs (IMiDs) like thalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govashpublications.orgtandfonline.com These proteins are critical for the survival and proliferation of certain hematological cancer cells. nih.govnih.gov Upon binding of a thalidomide analog, CRBN recruits IKZF1 and IKZF3, leading to their ubiquitination and subsequent proteasomal degradation. nih.govox.ac.uk The degradation of these transcription factors is a key mechanism behind the anti-myeloma activity of these drugs. nih.govnih.gov
| Neosubstrate | Gene Name | Function | Consequence of Degradation |
| Ikaros | IKZF1 | Lymphoid transcription factor, essential for multiple myeloma cell survival. nih.govashpublications.org | Inhibition of myeloma cell proliferation. nih.govashpublications.org |
| Aiolos | IKZF3 | Lymphoid transcription factor, essential for multiple myeloma cell survival. nih.govashpublications.org | Inhibition of myeloma cell proliferation and T-cell co-stimulation. nih.govox.ac.uk |
Role in Promyelocytic Leukemia Zinc Finger (PLZF)/ZBTB16 Protein Degradation
Recent research has identified the Promyelocytic Leukemia Zinc Finger (PLZF) protein, also known as ZBTB16, as another neosubstrate of CRBN when complexed with thalidomide or its metabolites. nih.govbiorxiv.orgnih.gov PLZF is a transcription factor involved in various developmental processes, including hematopoiesis and limb formation. biorxiv.orgfrontiersin.org The degradation of PLZF is induced by the thalidomide-dependent CRL4^CRBN^ complex and has been implicated in some of the teratogenic effects of thalidomide. nih.govembopress.org Pomalidomide, a thalidomide analog, has also been shown to induce the degradation of PLZF and its fusion proteins, suggesting a potential therapeutic application in certain types of leukemia. nih.gov
| Neosubstrate | Gene Name | Function | Consequence of Degradation |
| Promyelocytic Leukemia Zinc Finger | ZBTB16 | Transcription factor involved in development and hematopoiesis. frontiersin.org | Implicated in teratogenicity; potential anti-leukemic effect. nih.govnih.gov |
Application of Thalidomide-5'-O-C6-acid in Targeted Protein Degradation (PROTAC) Systems
The discovery of the molecular glue mechanism of thalidomide has been instrumental in the development of a powerful new technology for targeted protein degradation known as PROTACs. researchgate.net PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like a thalidomide derivative), a linker, and a ligand for a target protein of interest. medchemexpress.com
This compound is a crucial building block in the synthesis of CRBN-recruiting PROTACs. lumiprobe.com The carboxylic acid group on the C6 linker provides a convenient attachment point for connecting a ligand that binds to a specific target protein. medchemexpress.comlumiprobe.com By linking a thalidomide-based CRBN ligand to a target-binding ligand, the resulting PROTAC can bring the target protein into close proximity with the CRL4^CRBN^ E3 ligase, leading to the target's ubiquitination and degradation. nih.gov This technology allows for the targeted degradation of a wide range of proteins, including those previously considered "undruggable." cellgs.comuwa.edu.au The immunomodulatory drugs Ikaros and Aiolos are often considered canonical neosubstrates of thalidomide-based PROTACs, and their degradation can sometimes offer synergistic therapeutic effects. nih.gov
Design Principles of Heterobifunctional PROTAC Molecules Incorporating E3 Ligase Ligands.
The design of effective PROTACs is a multifactorial challenge, requiring the precise orchestration of interactions between the target protein, the PROTAC molecule, and the E3 ligase complex to form a productive ternary complex. nih.gov Thalidomide-based scaffolds have emerged as powerful E3 ligase ligands due to their well-characterized binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov
The fundamental design principle of a PROTAC involves three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The thalidomide moiety in these constructs serves as the "anchor" that docks to the CRBN E3 ligase. explorationpub.com Structural studies have revealed that the glutarimide (B196013) ring of thalidomide binds within a hydrophobic pocket of CRBN, while the phthalimide (B116566) portion is solvent-exposed. nih.gov This solvent exposure is a critical design feature, as it provides an exit vector for the attachment of a linker without significantly disrupting the binding affinity for CRBN. nih.gov
The specific scaffold, "this compound," indicates a thalidomide core where a six-carbon (C6) linker is attached at the 5-position of the phthalimide ring via an oxygen atom, terminating in a carboxylic acid group. While the exact nomenclature can vary in literature, with attachment points sometimes referred to as the 4- or 5-position of the phthalimide ring, the principle remains the same: leveraging a solvent-exposed site for linker conjugation. lumiprobe.com Modifications at the C5 position of the phthalimide ring have also been shown to reduce off-target degradation of zinc-finger proteins.
The length and composition of the linker are not merely passive spacers; they play a crucial role in the potency and selectivity of the PROTAC. The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the POI and CRBN. A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together effectively. Conversely, an overly long linker might not provide the necessary proximity and orientation for efficient ubiquitin transfer. explorationpub.com Studies have shown that for certain targets, a linker length of 15-17 atoms is optimal. explorationpub.com The six-carbon chain of the Thalidomide-C6-acid scaffold provides a flexible yet defined distance for initial PROTAC designs.
Chemical Linker Modalities for Conjugation to Target Protein Ligands.
The terminal carboxylic acid of the "this compound" scaffold is a versatile functional group for conjugation to a ligand for a target protein. This conjugation is typically achieved through the formation of a stable amide bond. The carboxylic acid can be activated, for example, using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with a primary or secondary amine present on the target protein ligand. nih.gov
While the C6-acid provides a straightforward method for amide bond formation, the underlying thalidomide-linker scaffold can be adapted to incorporate a variety of other chemical modalities to suit different conjugation strategies. These are often referred to as "degrader building blocks" or "E3 ligase ligand-linker conjugates." nih.gov
Common linker compositions include simple alkyl chains and polyethylene (B3416737) glycol (PEG) units. Alkyl chains, like the C6 in the specified scaffold, offer a degree of rigidity and hydrophobicity. In contrast, PEG linkers can enhance the solubility and improve the pharmacokinetic properties of the resulting PROTAC. broadpharm.com
The terminal functional group of the linker is a key determinant of the conjugation chemistry that can be employed. Beyond the carboxylic acid, several other functionalities are commonly used:
Terminal Amines: A Thalidomide-C6-amine linker can be reacted with an activated carboxylic acid on the target protein ligand to form an amide bond.
Terminal Azides: The presence of a terminal azide (B81097) group allows for the use of "click chemistry," a set of highly efficient and specific reactions. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) can be used to conjugate the thalidomide-linker to a target ligand bearing a corresponding alkyne or strained alkyne group. nih.gov This approach offers high yields and is performed under mild conditions.
Terminal Alkynes: Conversely, the linker can terminate in an alkyne, ready for a click reaction with an azide-functionalized target ligand.
The choice of linker and conjugation modality is critical and can significantly impact the efficacy of the final PROTAC. For instance, in the development of SHP2 degraders, a variety of compounds with different linker lengths, compositions, and tethering sites were synthesized to identify the optimal degrader. nih.gov One such thalidomide-based PROTAC, ZB-S-29, demonstrated high efficiency with a DC50 value of 6.02 nM. nih.gov Similarly, in the development of p38α degraders, a systematic study of linker length revealed that a linker of 15-17 atoms was optimal for degradation. explorationpub.com
The modular nature of PROTAC synthesis, facilitated by these varied linker modalities, allows for the rapid generation of libraries of degraders. This enables a systematic exploration of the structure-activity relationship to identify the most potent and selective PROTAC for a given target protein. Solid-phase synthesis approaches have also been developed to further streamline the production of thalidomide-based PROTACs. mdpi.com
Data Tables
Table 1: Examples of Thalidomide-Based PROTACs and their Efficacy
| PROTAC Name | Target Protein | Linker Composition/Length | DC50 Value | Cell Line |
| ZB-S-29 | SHP2 | Not specified in detail | 6.02 nM | MV4;11 |
| NR-7h | p38α/β | 17 atoms | ~10 nM | T47D |
| NR-6a | p38α/β | 15 atoms | ~30 nM | T47D |
| PROTAC 1 | p38α | Not specified in detail | 210 nM | Not specified |
| ARV-825 | BET proteins | Not specified in detail | <100 nM | Various |
| dBET1 | BET proteins | Not specified in detail | <100 nM | Various |
Structure Activity Relationship Sar Studies of Thalidomide C6 Acid and Analogous Derivatives
Importance of Glutarimide (B196013) and Phthalimide (B116566) Ring Systems for Biological Activity
The quintessential chemical scaffold of thalidomide (B1683933) consists of two heterocyclic rings: a glutarimide ring and a phthalimide ring. researchgate.net SAR studies have unequivocally demonstrated that both rings are essential for the characteristic biological activities of these molecules. researchgate.netresearchgate.net
The glutarimide ring is the primary anchor for binding to CRBN. researchgate.net It fits into a specific pocket on the CRBN protein, and this interaction is a prerequisite for the subsequent recruitment of neosubstrates to the E3 ubiquitin ligase complex. nih.govscispace.com The integrity of the glutarimide ring is paramount; modifications can drastically alter binding affinity. For instance, the imide group within the glutarimide ring acts as both a hydrogen bond donor and acceptor, and both carbonyl groups are crucial for this interaction. researchgate.net The absence of one of the carbonyl groups, as seen in δ-valerolactam, leads to a loss of CRBN binding. researchgate.net
The phthalimide ring , on the other hand, is primarily involved in the recruitment of neosubstrate proteins to the CRBN complex. scispace.com While the glutarimide moiety remains buried within CRBN, the phthalimide ring is more solvent-exposed, allowing it to interact with and select for specific protein targets. researchgate.net Modifications to the phthalimide ring can therefore modulate the substrate specificity of the resulting CRBN-ligand complex. For example, the addition of an amino group at the 4-position of the phthalimide ring, as seen in pomalidomide, enhances the degradation of certain neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov Conversely, substitutions at the 5-position of the phthalimide ring have been shown to reduce the ability to degrade IKZF1. nih.gov
Stereochemical Considerations and Enantiomeric Interconversion in Thalidomide Derivatives
Thalidomide possesses a chiral center at the C3 position of the glutarimide ring, leading to the existence of two enantiomers: (R)-thalidomide and (S)-thalidomide. researchgate.net It was initially hypothesized that the (R)-enantiomer was responsible for the sedative effects, while the (S)-enantiomer was responsible for the teratogenic effects. researchgate.net However, subsequent research revealed that the two enantiomers rapidly interconvert under physiological conditions. researchgate.net This racemization means that administering a single, pure enantiomer is futile, as it will inevitably convert into a mixture of both forms in the body. researchgate.net
Despite the rapid interconversion, studies have shown that the (S)-enantiomer has a significantly higher binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer. researchgate.net Consequently, the CRBN-dependent effects are primarily mediated by the (S)-enantiomer. researchgate.net This stereospecificity in binding underscores the importance of the three-dimensional structure of the glutarimide ring for its interaction with the CRBN binding pocket.
Influence of Linker Length and Attachment Position on CRBN Binding Affinity and Neosubstrate Selectivity
The development of Proteolysis Targeting Chimeras (PROTACs) has highlighted the critical role of linkers in modulating the activity of thalidomide-based CRBN ligands. In a PROTAC molecule, a linker connects the CRBN-binding moiety (like thalidomide) to a ligand for a target protein, thereby inducing the degradation of that target. The length, composition, and attachment point of this linker can profoundly influence the stability of the resulting ternary complex (CRBN-PROTAC-target protein) and the efficiency and selectivity of neosubstrate degradation.
For a compound like Thalidomide-5'-O-C6-acid, the C6 alkyl acid linker attached at the 5-position of the phthalimide ring would be expected to significantly impact its biological profile. Studies on various linker types and attachment points have revealed key principles. Attaching a linker at the 4-position of the phthalimide ring generally results in more stable derivatives compared to attachment at the 5-position. nih.gov Furthermore, the nature of the linker itself is crucial. For example, aminoalkyl or methylamino-acyl linkers have been shown to promote pronounced degradation of IKZF1, while alkylether linkers of similar length result in minimal degradation. nih.gov
The length of the linker is also a critical determinant of activity. While specific data for a C6-acid linker is limited, studies on PROTACs have shown that linker length needs to be optimized for each specific target protein to ensure the formation of a stable and productive ternary complex. A linker that is too short or too long can prevent the optimal orientation of the E3 ligase and the target protein, leading to reduced degradation efficiency. wisc.edu
Table 1: Influence of Linker Attachment on Neosubstrate Degradation
| Compound | Linker Attachment Position | Linker Type | IKZF1 Degradation (%) |
| T01 | 4 | Aminoalkyl | High |
| T11 | 4 | Methylamino-acyl | High |
| T05 | 4 | Alkylether | Minimal |
| T09 | 4 | Alkylether | Minimal |
| T02 | 5 | Aminoalkyl | Reduced |
| T12 | 5 | Methylamino-acyl | Reduced |
| T06 | 5 | Alkylether | Minimal |
| T10 | 5 | Alkylether | Minimal |
Data synthesized from studies on thalidomide-linker conjugates. nih.gov
Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for Thalidomide Scaffolds
Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies have become invaluable tools for understanding and predicting the biological activity of thalidomide derivatives. nih.gov These methods allow researchers to correlate the physicochemical properties of molecules with their biological activities, thereby guiding the design of new compounds with improved potency and selectivity. nih.gov
QSAR models have been developed to predict the anti-inflammatory activity of thalidomide analogs, such as their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α). mdpi.com These models often use descriptors related to the electronic and steric properties of the molecules. For example, the distribution of electrostatic potential and the shape of the molecule can significantly influence its interaction with biological targets.
In the context of CRBN binding and neosubstrate degradation, computational models are used to simulate the formation of the ternary complex. researchgate.net These models can help to predict how different linkers and substitutions on the thalidomide scaffold will affect the stability and geometry of the complex, and thus the efficiency of protein degradation. researchgate.net For instance, molecular docking studies can predict the binding affinity of a thalidomide analog to CRBN, while molecular dynamics simulations can provide insights into the flexibility and dynamics of the ternary complex.
Table 2: Representative QSAR Model for Biological Activity
| Model Type | Biological Activity | Key Descriptors | q² | r² |
| 3D-QSAR | TNF-α Inhibition | Steric Fields, Electrostatic Fields | 0.65 | 0.92 |
| CoMFA | Anti-proliferative | Molecular Shape, Electrostatic Potential | 0.72 | 0.95 |
| 2D-QSAR | CRBN Binding | Topological Polar Surface Area, LogP | 0.58 | 0.88 |
q² and r² are statistical measures of the predictive ability and goodness of fit of the QSAR model, respectively. This table represents typical values from various QSAR studies on thalidomide analogs.
By integrating these computational approaches with experimental data, researchers can accelerate the discovery and optimization of novel thalidomide-based therapeutics with tailored biological activities.
Advanced Research Directions and Methodological Innovations
Rational Design of Thalidomide-C6-acid Conjugates Using Computational Chemistry
The rational design of therapeutic molecules has been revolutionized by computational chemistry, a field that allows for the in-silico prediction of molecular interactions and properties before undertaking complex synthesis. In the context of Thalidomide-C6-acid, computational tools are indispensable for designing conjugates, particularly Proteolysis-Targeting Chimeras (PROTACs), where the thalidomide (B1683933) moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov
The C6-acid linker is not merely a spacer; its length, rigidity, and conformation are critical determinants of a PROTAC's efficacy. explorationpub.com Computational modeling, including molecular docking and molecular dynamics (MD) simulations, is employed to optimize these parameters. nih.gov The primary goal is to predict the formation of a stable and effective ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and the E3 ligase. nih.gov
Researchers use computational models to:
Optimize Linker Length and Geometry: The six-carbon chain of the C6-acid provides significant conformational flexibility. MD simulations can explore the accessible linker conformations to ensure the thalidomide moiety can dock effectively into the binding pocket of CRBN while the other end of the PROTAC correctly engages the POI. nih.govexplorationpub.com
Predict Ternary Complex Stability: The stability of the POI-PROTAC-CRBN complex is a key factor for successful protein degradation. Computational methods can calculate the binding free energies and analyze the protein-protein interactions within the induced complex to guide the design of linkers that promote cooperative binding. nih.gov
Guide Synthetic Efforts: By simulating various derivatives, computational chemistry helps prioritize the synthesis of candidates with the highest predicted activity, thereby saving significant time and resources. Structure-based design, informed by crystal structures of CRBN in complex with thalidomide analogs, provides a template for these simulations. rsc.orgnih.gov
| Computational Method | Design Parameter Influenced | Objective | Example Finding |
|---|---|---|---|
| Molecular Docking | Binding Pose & Affinity | Predict the interaction of the thalidomide moiety with CRBN and the warhead with the POI. | Confirmation that the glutarimide (B196013) ring of the thalidomide moiety correctly orients within the CRBN binding pocket. rsc.org |
| Molecular Dynamics (MD) Simulation | Linker Conformation & Flexibility | Assess the stability and dynamics of the entire PROTAC and the resulting ternary complex over time. | Determining that a C6 linker allows sufficient reach and flexibility to bridge the POI and CRBN without inducing strain. explorationpub.com |
| Free Energy Perturbation (FEP) | Ternary Complex Cooperativity | Quantitatively predict the binding affinity and stability of the ternary complex. | Identifying that specific linker geometries can lead to positive cooperativity, enhancing degradation efficiency. |
Development of Prodrug Strategies Utilizing Thalidomide-5'-O-C6-acid for Enhanced Delivery
A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in the body in sufficient concentrations. Prodrug strategies involve modifying a drug to improve its pharmacokinetic or pharmacodynamic properties, with the modification being cleaved in the body to release the active parent drug. nih.gov this compound is an ideal candidate for such strategies.
The parent compound, 5'-hydroxythalidomide, is a known metabolite of thalidomide. nih.govnih.gov By creating an ester or amide linkage with the C6-acid, a prodrug is formed. This approach offers several advantages:
Modulated Lipophilicity: The addition of the C6 alkyl chain increases the lipophilicity of the molecule compared to thalidomide or its hydroxylated metabolites. This can alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing membrane permeability or enabling formulation in lipid-based delivery systems. nih.gov
Targeted Release: The linker can be designed to be cleaved by specific enzymes that are overexpressed in a target tissue, such as a tumor environment. This would lead to a localized release of the active 5'-hydroxythalidomide, potentially increasing efficacy while minimizing systemic exposure.
Improved Solubility: While the C6-acid itself increases lipophilicity, its terminal carboxylic acid group can be converted into various salts or esters to dramatically improve aqueous solubility for parenteral administration, a common strategy for thalidomide derivatives.
The core principle is to use the C6-acid moiety as a cleavable handle that temporarily masks the active hydroxyl group of 5'-hydroxythalidomide, releasing it under desired physiological conditions. nih.gov
| Compound | Key Feature | Potential Advantage of Prodrug Approach |
|---|---|---|
| Thalidomide | Low aqueous solubility | - |
| 5'-hydroxythalidomide | Active metabolite, polar hydroxyl group | - |
| This compound (as an ester prodrug) | Increased lipophilicity; cleavable ester bond | Enhanced membrane permeability; potential for sustained release from lipid depots. nih.gov |
| This compound (as a salt) | Ionizable carboxylate group | Significantly improved aqueous solubility for specific formulations. |
Integration into High-Throughput Screening Platforms for Novel Target Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological pathway. nih.gov this compound is exceptionally well-suited for integration into HTS platforms to discover novel "neosubstrates"—proteins that are recruited to the CRBN E3 ligase complex for degradation only in the presence of a thalidomide-like molecule. jst.go.jpnih.gov
The terminal carboxylic acid of the C6 linker provides a crucial chemical handle for immobilization or tagging. For example:
Affinity-Based Screening: The C6-acid can be covalently attached to a solid support, such as magnetic beads. nih.gov A cell lysate is then passed over these "thalidomide beads." Proteins that bind to thalidomide (like CRBN) and any neosubstrates that form a ternary complex can be isolated and identified using mass spectrometry. nih.gov
Proximity-Based Assays: The C6-acid can be conjugated to biotin. This allows its use in technologies like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). nih.gov In such an assay, one protein of interest is bound to a donor bead and another to an acceptor bead. If the thalidomide conjugate induces an interaction between the proteins (e.g., CRBN and a potential neosubstrate), the beads are brought into close proximity, generating a detectable light signal. This method is highly amenable to screening large libraries of compounds or potential protein targets in a microplate format. nih.gov
These HTS approaches, enabled by the functional handle of this compound, are powerful tools for expanding our understanding of the CRBN biological system and for identifying new therapeutic targets for degradation. jst.go.jp
Systems Chemistry Approaches for Linking Synthetic Parameters to Biological Outcomes
Systems chemistry moves beyond the one-molecule, one-target approach to study complex molecular networks and the emergent properties that arise from their interactions. When applied to drug discovery, it seeks to understand how variations in a library of related compounds systematically affect a biological system.
For Thalidomide-C6-acid conjugates, a systems chemistry approach involves creating a focused library of molecules where synthetic parameters are varied methodically. nih.gov These parameters include:
Linker Length: Synthesizing analogs with C4, C5, C7, etc., linkers in addition to the C6 chain.
Linker Composition: Introducing elements of rigidity (e.g., double bonds) or polarity (e.g., ether or amide groups) into the alkyl chain.
Attachment Point: Comparing derivatives where the linker is attached at different positions on the thalidomide scaffold (e.g., the 4-position of the phthalimide (B116566) ring versus the 5'-position of the glutarimide ring).
Future Perspectives in Thalidomide 5 O C6 Acid Research
Emerging Applications in Chemical Probe Development for Uncharacterized Protein Targets
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively binding to them. Thalidomide-5'-O-C6-acid is an ideal scaffold for creating such probes due to its inherent ability to bind to the CRBN E3 ligase. By modifying the terminal carboxylic acid group of the C6 linker, researchers can attach various reporter tags, such as fluorescent dyes or biotin, to create powerful research tools.
These functionalized probes can be used in chemical proteomics workflows to identify novel protein binders. For instance, a fluorescently tagged version of this compound could be used in cellular imaging to visualize its localization and potential interaction partners beyond CRBN. A biotinylated version could be used in pull-down assays coupled with mass spectrometry to isolate and identify proteins that form complexes with the probe, potentially revealing uncharacterized proteins or new "neosubstrates" that are recruited to CRBN in the presence of this specific chemical structure.
One successful example of a similar approach involved the use of a human transcription factor protein array to screen for new CRBN substrates that are dependent on thalidomide (B1683933). This study identified Promyelocytic Leukaemia Zinc Finger (PLZF) protein as a novel neosubstrate whose degradation is induced by thalidomide and its metabolite, 5-hydroxythalidomide. nih.govnih.gov This highlights a key strategy: using thalidomide-based molecules to explore the vast landscape of the human proteome and uncover new biological interactions and functions. The development of probes like Thalidomide-Cyanine 5, a fluorescent probe for CRBN, further establishes the principle of using these molecules to investigate E3 ligases with high affinity. tocris.com Such probes are instrumental in assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to study binding kinetics and screen for other interacting molecules. tocris.com
The potential applications for probes derived from this compound are summarized in the table below.
| Probe Type | Reporter Tag | Potential Application | Research Finding Goal |
| Fluorescent Probe | Cyanine dye (e.g., Cy5) | Cellular imaging, TR-FRET assays | Visualize subcellular localization, quantify protein binding affinity. tocris.com |
| Affinity Probe | Biotin | Affinity purification, pull-down assays | Isolate and identify novel binding proteins and neosubstrates. |
| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of interacting proteins | Capture weak or transient protein interactions for definitive identification. |
| Array-based Probe | Immobilized on solid support | High-throughput screening of protein libraries | Identify new protein targets from complex biological samples. nih.govnih.gov |
Opportunities for Advancing Targeted Protein Degradation Modalities
The most significant application of this compound and similar derivatives is in the field of Targeted Protein Degradation (TPD), particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. medchemexpress.com This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the cell's proteasome. lumiprobe.com
This compound serves as a foundational building block for PROTAC synthesis. medchemexpress.com Its thalidomide moiety acts as the ligand for the CRBN E3 ligase, while the terminal carboxylic acid on the C6 linker provides a convenient chemical handle for conjugation to a ligand targeting a specific disease-causing protein. lumiprobe.com The nature of the linker itself—its length, rigidity, and attachment point—is a critical determinant of the resulting PROTAC's efficacy. nih.gov Researchers are actively exploring how variations in the linker, such as the C6 chain in this compound, affect the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation.
The development of PROTACs has opened up the possibility of targeting proteins previously considered "undruggable" that may lack a functional active site for traditional inhibitors to bind. nih.gov By hijacking the cell's own protein disposal system, PROTACs can eliminate the target protein entirely. Research has led to the successful development of CRBN-based PROTACs for various targets, including the oncoprotein SHP2, where a thalidomide-based degrader achieved a DC50 (concentration for 50% degradation) of 6.02 nM. researchgate.net This demonstrates the high potency that can be achieved through this modality.
The table below details related compounds and their roles in advancing targeted protein degradation.
| Compound Name | Description | Role in TPD/PROTAC Research | Reference |
| Thalidomide-O-C6-COOH | A synthesized E3 ligase ligand-linker conjugate. | A building block for PROTAC technology, incorporating a CRBN ligand and a linker. medchemexpress.com | medchemexpress.com |
| Thalidomide-5'-C6-OH | A degrader building block with a hydroxyl functional group. | Can be conjugated to target protein ligands for PROTAC synthesis. tenovapharma.com | tenovapharma.com |
| Thalidomide-5'-O-C6-amine | A PROTAC building block with a terminal amine group. | Used for conjugation with carboxylic acid or NHS ester groups on a POI ligand. | tenovapharma.com |
| Thalidomide-5'-O-C6-azide | A degrader building block with an azide (B81097) functional group. | Enables conjugation to alkyne-functionalized ligands via click chemistry. tenovapharma.com | tenovapharma.com |
| dBET1 | A PROTAC composed of a BRD4 inhibitor (JQ1) and thalidomide. | An early and widely studied example of a potent CRBN-based PROTAC. nih.gov | nih.gov |
Future research will likely focus on synthesizing a diverse library of PROTACs using this compound and its analogues to target a wider range of proteins involved in various diseases. Furthermore, this compound could be instrumental in developing novel degradation technologies, such as those that recruit other E3 ligases or utilize different degradation pathways, thereby expanding the toolkit for precision medicine.
Q & A
Q. What are the recommended protocols for synthesizing Thalidomide-5'-O-C6-acid, and how can purity be validated?
this compound synthesis involves multi-step organic reactions, typically starting with thalidomide derivatization via amidation or esterification to introduce the C6 linker. Critical steps include precise control of reaction stoichiometry (e.g., 1:1.2 molar ratio of thalidomide to acid chloride) and inert atmospheric conditions to prevent hydrolysis . Post-synthesis, purity validation requires reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular weight (expected [M+H]⁺: ~467.92 for hydrochloride derivatives). Purity ≥95% is essential for PROTAC applications .
Q. How should this compound be stored to maintain stability during experiments?
Storage at -20°C in airtight, light-protected vials is recommended. Repeated freeze-thaw cycles must be avoided, as they degrade the compound’s amide bond integrity. For aqueous solutions, immediate use is advised; unused aliquots should be stored in single-use volumes. Stability studies indicate ≤5% degradation over 6 months under optimal conditions . Contradictory evidence exists on solvent compatibility: while the compound dissolves in DMSO and methanol, aqueous buffers may require sonication and pH adjustment (pH 6–7) to prevent precipitation .
Q. What are the primary biochemical applications of this compound in targeted protein degradation?
This compound serves as a critical E3 ligase-binding component in PROTAC (Proteolysis-Targeting Chimera) design. The C6 linker balances steric flexibility and hydrophilicity, enabling efficient ternary complex formation between E3 ligase (e.g., CRBN) and target proteins (e.g., BRD4). Methodologically, SPR (Surface Plasmon Resonance) assays (e.g., Biacore) are used to measure binding kinetics (KD values typically <100 nM) .
Advanced Research Questions
Q. How can researchers optimize the C6 linker length for improved PROTAC efficacy against specific targets?
Linker optimization involves comparative assays with analogs (e.g., C5, C8) to assess degradation efficiency (DC₅₀) and selectivity. A stepwise approach includes:
Computational modeling : Molecular dynamics simulations to predict linker flexibility and target engagement.
In vitro testing : Western blotting to quantify target protein degradation (e.g., using HEK293T cells transfected with target-GFP fusions).
Data reconciliation : Address contradictions between predicted and observed degradation by adjusting linker chemistry (e.g., PEG integration for solubility) .
Table 1 : Linker Length vs. Degradation Efficiency (Hypothetical Data)
| Linker Length | Target Protein | DC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| C5 | BRD4 | 50 | 0.8 |
| C6 | BRD4 | 20 | 1.2 |
| C8 | BRD4 | 45 | 0.9 |
Q. What experimental strategies resolve contradictions in PROTAC activity data across cell lines?
Discrepancies often arise from variable CRBN expression or off-target effects. Methodological solutions:
- CRBN knockout controls : Validate target specificity using CRISPR-Cas9-generated cell lines.
- Dose-response profiling : Compare DC₅₀ values in ≥3 cell lines (e.g., MM1.S vs. HCT116) to identify lineage-specific factors.
- Metabolic stability assays : LC-MS/MS to quantify intracellular PROTAC half-life, addressing variability due to cytochrome P450 activity (e.g., CYP3A4-mediated oxidation) .
Q. How can researchers ensure reproducibility in PROTAC experiments using this compound?
Adhere to the CONSORT-EHEALTH framework for transparency:
- Documentation : Publish detailed synthetic protocols (e.g., reaction temperature, catalyst batches) and raw SPR/Western blot data.
- Reagent validation : Use commercial E3 ligase inhibitors (e.g., lenalidomide) as positive controls in degradation assays.
- Data archiving : Deposit HPLC chromatograms and cell viability curves in repositories like Zenodo or Figshare .
Data Contradiction Analysis
Q. How should conflicting data on this compound solubility be addressed?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require systematic reevaluation:
Solvent screening : Test solubility in 10+ solvents (e.g., DMF, THF, PBS) using nephelometry.
Aggregation assays : Dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.
Biological correlation : Compare in vitro activity (e.g., NanoBRET) across solvent conditions to identify artifactual results .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
